molecular formula C21H15N3OS B12125015 [2-(1,3-benzothiazol-2-yl)pyridin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B12125015
M. Wt: 357.4 g/mol
InChI Key: BELLGXBBIAUHKK-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone is a complex organic compound that features a combination of benzothiazole, pyridine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)pyridin-3-ylmethanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.

    Pyridine Ring Introduction: The benzothiazole derivative is then reacted with a pyridine-3-carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired pyridine linkage.

    Indole Attachment: The final step involves the reaction of the intermediate with 2,3-dihydro-1H-indole under basic conditions to form the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce alcohol derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-benzothiazol-2-yl)pyridin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of advanced materials.

Mechanism of Action

The mechanism by which 2-(1,3-benzothiazol-2-yl)pyridin-3-ylmethanone exerts its effects is largely dependent on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The benzothiazole and indole moieties are known to interact with proteins, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone: can be compared to other compounds with similar structures, such as:

Uniqueness

What sets 2-(1,3-benzothiazol-2-yl)pyridin-3-ylmethanone apart is its combination of three distinct heterocyclic systems, which can provide unique electronic and steric properties

Properties

Molecular Formula

C21H15N3OS

Molecular Weight

357.4 g/mol

IUPAC Name

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C21H15N3OS/c25-21(24-13-11-14-6-1-3-9-17(14)24)15-7-5-12-22-19(15)20-23-16-8-2-4-10-18(16)26-20/h1-10,12H,11,13H2

InChI Key

BELLGXBBIAUHKK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C(N=CC=C3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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